molecular formula C9H10F4N2O2 B12285761 (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate

(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate

Cat. No.: B12285761
M. Wt: 254.18 g/mol
InChI Key: KKWYMQLGYHNXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is a specialized chemical compound characterized by its unique molecular structure. It is widely used in various scientific domains due to its fluorinated nature, which imparts distinct chemical properties. The compound has the molecular formula C9H10F4N2O2 and a molecular weight of 254.18 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of (4-Fluorobenzyl)hydrazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated nature of the compound enhances its binding affinity and specificity. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorobenzyl)hydrazine hydrochloride
  • (4-Fluorobenzyl)hydrazine sulfate
  • (4-Fluorobenzyl)hydrazine phosphate

Uniqueness

Compared to similar compounds, (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate offers unique advantages due to the presence of trifluoroacetate. This functional group enhances the compound’s stability, solubility, and reactivity, making it a valuable tool in various scientific applications .

Properties

Molecular Formula

C9H10F4N2O2

Molecular Weight

254.18 g/mol

IUPAC Name

(4-fluorophenyl)methylhydrazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9FN2.C2HF3O2/c8-7-3-1-6(2-4-7)5-10-9;3-2(4,5)1(6)7/h1-4,10H,5,9H2;(H,6,7)

InChI Key

KKWYMQLGYHNXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNN)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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